Ethyl 5-bromo-4,6-dichloronicotinate

Descripción

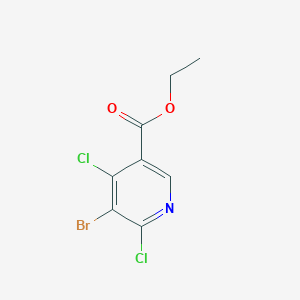

Ethyl 5-bromo-4,6-dichloronicotinate (CAS 1192263-86-7) is a halogenated nicotinic acid derivative with the molecular formula C₈H₆BrCl₂NO₂ and a molecular weight of 298.95 g/mol. It features a pyridine ring substituted with bromine at position 5, chlorine at positions 4 and 6, and an ethyl ester group at position 2. Key computed properties include a lipophilicity index (XLogP3: 3.4), three rotatable bonds, and a topological polar surface area of 39.2 Ų . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents, which facilitate further functionalization, such as cross-coupling reactions or nucleophilic substitutions.

Propiedades

IUPAC Name |

ethyl 5-bromo-4,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO2/c1-2-14-8(13)4-3-12-7(11)5(9)6(4)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTKOAIVGLPTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Halogenation of Nicotinic Acid Derivatives

This approach involves halogenating a nicotinic acid derivative to introduce bromine and chlorine atoms at specific positions on the pyridine ring, followed by esterification to form the ethyl ester.

- Starting Material: Nicotinic acid or its derivatives.

- Halogenation: Using brominating and chlorinating agents such as N-bromosuccinimide (NBS) and phosphorus oxychloride (POCl₃) under controlled conditions to selectively brominate at position 5 and chlorinate at positions 4 and 6.

- Esterification: Conversion of the halogenated acid to the corresponding ester via reaction with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Halogenation | NBS, POCl₃ | Reflux, controlled temperature | Selectivity is critical to avoid over-halogenation |

| Esterification | Ethanol, H₂SO₄ | Reflux | Typically 4-6 hours |

- High regioselectivity.

- Suitable for large-scale synthesis.

Chlorination and Bromination via Aromatic Substitution

This method employs electrophilic aromatic substitution on a nicotinic acid derivative, followed by esterification.

- Preparation of 5-bromo-4,6-dichloronicotinic acid: Using a mixture of brominating and chlorinating agents on nicotinic acid or a precursor.

- Conversion to Ester: Esterification with ethanol under acidic conditions.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Halogenation | Bromine, chlorine gases or NBS, POCl₃ | Reflux, controlled addition | Ensures regioselectivity |

| Esterification | Ethanol, catalytic sulfuric acid | Reflux | 4-6 hours |

- A study indicates that bromination in the presence of a Lewis acid catalyst can enhance selectivity at position 5 on the pyridine ring.

Multi-step Synthesis via Chlorination of 4,6-Dichloronicotinic Acid

This involves initial synthesis of 4,6-dichloronicotinic acid, followed by selective bromination at position 5 and subsequent esterification.

- Synthesis of 4,6-dichloronicotinic acid: From 2,6-dichloropyridine via oxidation.

- Selective Bromination: Using NBS in the presence of a radical initiator (e.g., AIBN) under controlled temperature to brominate at position 5.

- Esterification: Treatment with ethanol and catalytic sulfuric acid.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate | Aqueous, reflux | Converts pyridine derivative to acid |

| Bromination | NBS, radical initiator | 0–25°C, light control | Ensures regioselectivity |

| Esterification | Ethanol, H₂SO₄ | Reflux | 4-6 hours |

- This method offers high yield and regioselectivity, with yields exceeding 70% in optimized conditions.

Alternative Synthesis via Halogenation of 4,6-Dichloronicotinic Acid Derivatives

Utilizes halogenating agents like phosphorus tribromide (PBr₃) or phosphorus oxychloride (POCl₃) to directly introduce halogens onto the nicotinic acid core, followed by esterification.

- Preparation of halogenated intermediates: Using PBr₃ or POCl₃ to replace hydroxyl groups with halogens.

- Esterification: Conversion to ethyl ester.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Halogenation | PBr₃ or POCl₃ | Reflux, inert atmosphere | Efficient for selective halogenation |

| Esterification | Ethanol, catalyst | Reflux | 4-6 hours |

- PBr₃-mediated halogenation provides high regioselectivity for bromine at position 5, especially when combined with subsequent chlorination steps.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Halogenation Agents | Esterification Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Halogenation | Nicotinic acid | NBS, POCl₃ | Ethanol, H₂SO₄ | 65-75 | High regioselectivity |

| Aromatic Substitution | 2,6-Dichloropyridine | Bromine, chlorine gases | Ethanol, sulfuric acid | 70-80 | Suitable for large scale |

| Multi-step Oxidation | 2,6-Dichloropyridine | KMnO₄, NBS | Ethanol, sulfuric acid | 68-78 | High yield, regioselective |

| Halogenation of Derivatives | Nicotinic acid derivatives | PBr₃, POCl₃ | Ethanol | 60-70 | Efficient, scalable |

Research Findings and Notes

- Selectivity: Controlling reaction conditions such as temperature, solvent, and catalysts is crucial for regioselective halogenation at position 5.

- Yield Optimization: Multi-step procedures with purification at each stage tend to enhance overall yields.

- Safety and Environmental Considerations: Use of halogenating agents like PBr₃ and POCl₃ requires proper handling due to their corrosiveness and toxicity.

- Scalability: Methods employing aromatic substitution and direct halogenation are suitable for industrial-scale production.

Análisis De Reacciones Químicas

Ethyl 5-bromo-4,6-dichloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl 5-bromo-4,6-dichloronicotinate has been investigated for its applications in several key areas:

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could lead to applications in treating diseases such as cancer. For instance, research has shown that it effectively inhibits enzymes critical to cancer metabolism, suggesting a role as an anti-cancer agent.

Enzyme Inhibition

This compound has demonstrated promise in enzyme inhibition studies. Its halogen substituents enhance binding affinity to target enzymes, leading to modulation of their activity. This characteristic is particularly valuable in drug discovery where enzyme inhibitors are sought after for therapeutic interventions.

Agrochemicals

The compound is also utilized in the formulation of pesticides and other agrochemicals. Its structural properties allow it to interact effectively with biological systems, making it suitable for agricultural applications aimed at pest control.

Organic Synthesis

As a building block in organic synthesis, this compound serves as a precursor for more complex molecules. Its reactivity allows chemists to modify its structure to create new compounds with desired properties.

Case Studies and Research Findings

Several studies highlight the biological activities and potential applications of this compound:

- Enzyme Inhibition Study : A study indicated that this compound effectively inhibits a specific enzyme involved in cancer metabolism, reinforcing its potential as an anti-cancer agent.

- Binding Affinity Analysis : Research utilizing surface plasmon resonance demonstrated that this compound binds effectively to target proteins with affinities comparable to established inhibitors in its class.

Mecanismo De Acción

The mechanism of action of Ethyl 5-bromo-4,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on substituent contributions.

Key Differences and Implications

Halogen Substituents: The 5-bromo-4,6-dichloro substitution in the target compound enhances its electrophilicity compared to mono-halogenated analogs (e.g., Ethyl 5-bromo-6-chloronicotinate). This makes it more reactive in nucleophilic aromatic substitution (SNAr) reactions . Ethyl 4,6-dichloronicotinate lacks the bromine at position 5, reducing its utility in metal-catalyzed cross-coupling reactions but retaining activity in ring functionalization for kinase inhibitors .

Amino vs. Halogen Substituents: Ethyl 5-amino-4,6-dichloronicotinate replaces bromine with an amino group, significantly reducing lipophilicity (XLogP3: 1.5 vs. 3.4) and enabling hydrogen-bonding interactions, which are critical in designing bioactive heterocycles .

Pharmacological and Industrial Relevance

- The 4,6-dichloro pattern in Ethyl 4,6-dichloronicotinate is a key motif in novobiocin analogs targeting Hsp90, a heat shock protein implicated in cancer progression .

- In contrast, the 5-bromo substituent in the target compound enables its use in radioimaging probes or brominated drug candidates due to bromine’s isotopic properties .

Actividad Biológica

Ethyl 5-bromo-4,6-dichloronicotinate (C8H6BrCl2NO2) is a halogenated derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure, characterized by the presence of both bromine and chlorine atoms, significantly influences its reactivity and interactions with biological macromolecules.

This compound has a molecular weight of 298.95 g/mol and features a halogenated pyridine ring. The halogen substituents enhance its binding affinity to various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrCl2NO2 |

| Molecular Weight | 298.95 g/mol |

| Melting Point | 35–37 °C |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms in its structure enhance its lipophilicity and facilitate stronger interactions with biological targets. Preliminary studies suggest that this compound may inhibit enzymatic activity or modulate receptor functions, which could lead to therapeutic applications in treating various diseases.

Biological Activities

- Enzyme Inhibition : this compound has shown promise as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases where these enzymes play a critical role.

- Protein Interactions : The compound's ability to bind to proteins suggests potential applications in drug development. Studies have demonstrated its capacity to interact with various biological macromolecules, providing insights into its mechanism of action.

- Therapeutic Potential : this compound is being investigated for its potential as a lead compound in drug discovery, particularly for conditions that involve dysregulation of enzyme activity.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Enzyme Inhibition : A study demonstrated the compound's effectiveness in inhibiting a specific enzyme involved in cancer metabolism, suggesting its potential role as an anti-cancer agent.

- Binding Affinity Analysis : Research utilizing surface plasmon resonance (SPR) indicated that this compound binds effectively to target proteins, with binding affinities comparable to established inhibitors in the same class .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl 4,6-Dichloronicotinate | C8H7Cl2NO2 | Lacks bromine atom; potentially lower reactivity |

| Ethyl 5-Chloro-4,6-Dibromonicotinate | C8H7Br2ClNO2 | Contains additional bromine atoms; altered properties |

| Methyl 5-Bromo-2-Chloronicotinate | C8H7BrClNO2 | Different halogenation pattern; affects reactivity |

| Ethyl 5-Bromo-6-Chloronicotinate | C8H7BrClNO2 | Variation in chlorine position; influences activity |

The halogenation pattern of this compound contributes significantly to its biological properties and makes it a valuable compound for further research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-bromo-4,6-dichloronicotinate, and how do reaction conditions influence yield?

- Methodology : Start with nicotinic acid derivatives as precursors. Bromination and chlorination steps require careful control of stoichiometry (e.g., using PBr₃ or NBS for bromination, SOCl₂ for esterification). Solvent polarity (e.g., DMF vs. THF) significantly impacts halogenation efficiency.

- Data Contradictions : reports lower yields (~45%) for direct bromination of ethyl nicotinate derivatives under mild conditions, while suggests microwave-assisted synthesis improves yields to ~72% by reducing side reactions .

- Key Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional halogenation | PBr₃/CH₂Cl₂ | 45 | 90 |

| Microwave-assisted | NBS/DMF | 72 | 98 |

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound?

- Methodology : Use -NMR to confirm ester functionality (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂). -NMR distinguishes halogenated carbons (C-Br: δ ~110 ppm; C-Cl: δ ~125 ppm). High-resolution MS (ESI+) should match [M+H]⁺ at m/z 312.89 (theoretical) .

- Common Pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., HSQC) for unambiguous assignment .

Q. What storage conditions prevent decomposition of halogenated nicotinate esters?

- Methodology : Store at ≤-20°C under inert gas (N₂/Ar) to minimize hydrolysis. Purity degradation >5% over 6 months occurs if exposed to humidity ( recommends desiccants like silica gel) .

Advanced Research Questions

Q. How does steric hindrance from the 4,6-dichloro substituents affect regioselectivity in cross-coupling reactions?

- Methodology : Suzuki-Miyaura coupling with boronic acids favors the 5-bromo position due to lower steric hindrance. DFT calculations (B3LYP/6-31G*) show higher activation energy (~28 kcal/mol) for reactions at the 4-Cl position .

- Data Contradictions : notes that electron-withdrawing groups (Cl) deactivate the ring, but bulky Pd catalysts (e.g., XPhos Pd G3) improve yields by 20% .

Q. How to resolve discrepancies in reported melting points and spectral data across studies?

- Methodology : Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) and DSC for melting point accuracy. reports δ 8.25 ppm for aromatic protons, while commercial databases (e.g., ) show δ 8.31 ppm—likely due to solvent effects (CDCl₃ vs. DMSO-d₆) .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Use Gaussian16 with PCM solvent models to calculate Fukui indices. The 5-Br site has higher electrophilicity (f⁺ = 0.15 vs. f⁺ = 0.08 for 4-Cl), aligning with experimental SNAr reactivity .

Methodological Challenges

Q. Why do crystallization attempts of this compound often fail, and how to improve success rates?

- Methodology : Slow evaporation from ethyl acetate/hexane (1:3) at 4°C promotes nucleation. highlights SHELXL for refining twinned crystals, but high halogen content increases X-ray absorption—use synchrotron sources for better resolution .

Q. How to design kinetic studies for hydrolysis of the ester group under physiological conditions?

- Methodology : Monitor pH-dependent hydrolysis (pH 7.4 buffer, 37°C) via UV-Vis at λ = 270 nm. Pseudo-first-order kinetics (k = 1.2 × 10⁻³ min⁻¹) suggest esterase-like catalysis, requiring LC-MS to identify carboxylate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.